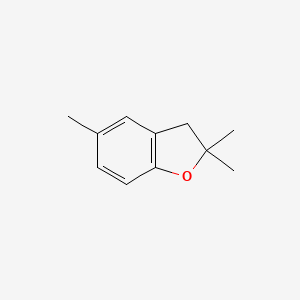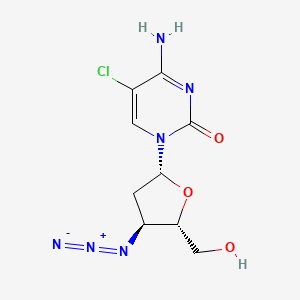
Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- is a synthetic nucleoside analog. It is characterized by the presence of an azido group at the 3’ position and a chlorine atom at the 5’ position of the cytidine molecule. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of cytidine, followed by selective chlorination at the 5’ position. The azido group is then introduced at the 3’ position through nucleophilic substitution. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation at the 5’ position.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for introducing the azido group.
Reduction: Hydrogenation or Staudinger reduction can be employed to reduce the azido group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products
Substitution: Introduction of various functional groups at the 3’ position.
Reduction: Formation of 3’-amino-5-chloro-2’,3’-dideoxy-cytidine.
Oxidation: Formation of oxidized derivatives at the 5’ position.
Aplicaciones Científicas De Investigación
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Used in the development of antiviral drugs and as a research tool in nucleoside analog studies.
Mecanismo De Acción
The mechanism of action of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- involves its incorporation into viral DNA or RNA, leading to chain termination. The azido group at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting viral replication. This compound targets viral polymerases and is particularly effective against retroviruses.
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine (AZT): Another nucleoside analog with antiviral properties.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV.
Stavudine (d4T): A nucleoside analog with similar antiviral activity.
Uniqueness
Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- is unique due to the presence of both an azido group and a chlorine atom, which confer distinct chemical properties and biological activity. Its dual modification enhances its stability and efficacy as an antiviral agent compared to other nucleoside analogs.
Propiedades
Número CAS |
127492-31-3 |
|---|---|
Fórmula molecular |
C9H11ClN6O3 |
Peso molecular |
286.67 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2-one |
InChI |
InChI=1S/C9H11ClN6O3/c10-4-2-16(9(18)13-8(4)11)7-1-5(14-15-12)6(3-17)19-7/h2,5-7,17H,1,3H2,(H2,11,13,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
KZWNMZZXEWOPAS-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


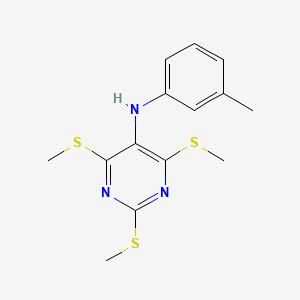
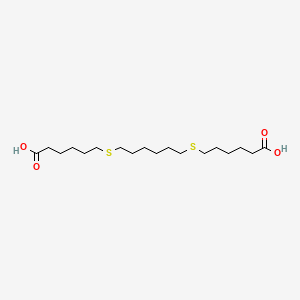
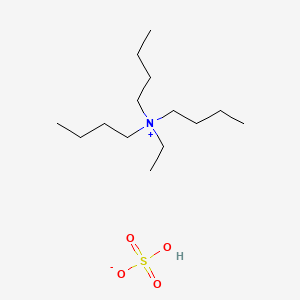

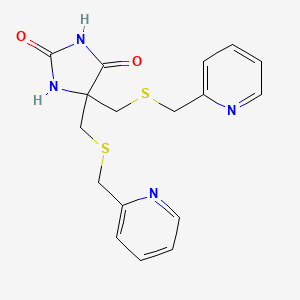
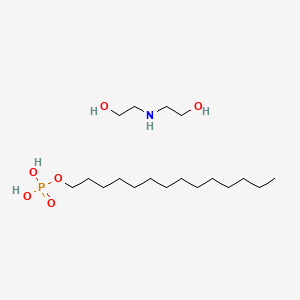
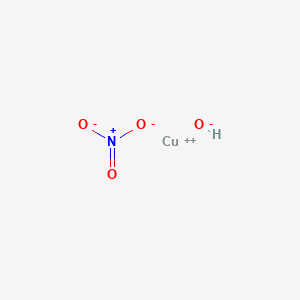
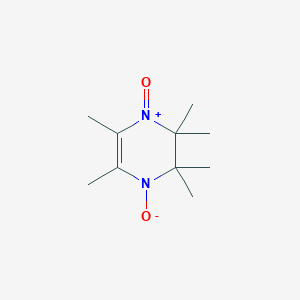
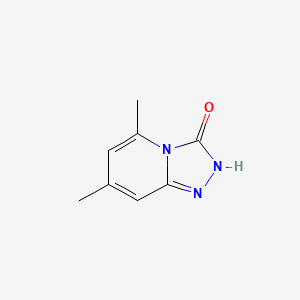
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
